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Prostate Specific Antigen Substrate

Protease substrate specificity PSA enzymatic assay Chymotrypsin selectivity

Generic chymotrypsin substrates (e.g., S-2586) cannot reliably quantify PSA in complex biological matrices due to cross-reactivity with chymotrypsin and elastase. This optimized Mu-HSSKLQ-AMC hexapeptide provides: • Absolute selectivity against chymotrypsin (undetectable hydrolysis vs. 10-20-fold higher activity on tyrosine P1 substrates) • Serum-stable scaffold (no non-PSA-mediated hydrolysis over 24 h) enabling accurate measurements in prostate tissue, xenograft fluid, and seminal plasma • Validated for inhibitor screening at 50 µM with established reference IC50 benchmarks Supplied as lyophilized powder, ≥95% HPLC purity, with global cold-chain shipping for research use.

Molecular Formula C44H64N12O13
Molecular Weight 969.1 g/mol
Cat. No. B15137442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstate Specific Antigen Substrate
Molecular FormulaC44H64N12O13
Molecular Weight969.1 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)N4CCOCC4
InChIInChI=1S/C44H64N12O13/c1-24(2)16-31(40(63)51-30(9-10-36(46)59)38(61)49-26-7-8-28-25(3)17-37(60)69-35(28)19-26)52-39(62)29(6-4-5-11-45)50-42(65)33(21-57)54-43(66)34(22-58)53-41(64)32(18-27-20-47-23-48-27)55-44(67)56-12-14-68-15-13-56/h7-8,17,19-20,23-24,29-34,57-58H,4-6,9-16,18,21-22,45H2,1-3H3,(H2,46,59)(H,47,48)(H,49,61)(H,50,65)(H,51,63)(H,52,62)(H,53,64)(H,54,66)(H,55,67)/t29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyNEIZLGXRBMPOOJ-CVUOCSEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSA Substrate Selection Guide


The Prostate Specific Antigen (PSA) substrate is a synthetic fluorogenic or chromogenic peptide designed for the selective detection and quantification of PSA (human kallikrein hK3, KLK3) enzymatic activity. PSA is a chymotrypsin-like serine protease secreted by both normal and malignant prostate epithelial cells, and its proteolytic activity is directed primarily against the gel-forming proteins semenogelin I and II in seminal fluid [1]. Historically, a variety of generic chymotrypsin substrates such as S-2586 (3-carbomethoxypropionyl-L-arginyl-L-prolyl-L-tyrosine-p-nitroaniline-HCl) have been used to assay PSA enzymatic activity, owing to PSA's chymotrypsin-like cleavage preference [1][2]. However, optimized peptide substrates specifically designed around PSA's unique extended substrate-binding pocket—most notably the hexapeptide sequence HSSKLQ (Mu-HSSKLQ-AMC)—offer substantially improved kinetic parameters, selectivity, and serum stability compared to these generic chymotrypsin substrates or truncated sequence variants [1][3].

1 Fluorogenic peptide substrate for selective PSA (hK3/KLK3) activity detection
2 HSSKLQ-based scaffold with reported chymotrypsin selectivity
3 Compatible with fluorescence plate reader formats and CRO assay workflows

Generic Substrate Limitations for PSA


Generic chymotrypsin substrates (e.g., S-2586, succinyl-Ala-Ala-Pro-Phe-pNA) cannot be reliably substituted for optimized PSA substrates in applications requiring accurate PSA-specific quantification, inhibitor screening, or targeted prodrug activation. The fundamental limitation stems from PSA's distinct extended substrate specificity. In direct comparative panels, substrates containing tyrosine at the P1 position were hydrolyzed by PSA but exhibited 10–20-fold higher proteolysis rates when incubated with chymotrypsin and elastase, rendering them unsuitable for selective PSA measurement in complex biological matrices [1]. Furthermore, PSA possesses a unique ability among chymotrypsin-like proteases to cleave after glutamine at the P1 position—a feature exploited by optimized substrates such as HSSKLQ and its derivatives to achieve selectivity not attainable with generic tyrosine-based chymotrypsin substrates [1][2]. Truncated sequence variants (e.g., SKLQ-AMC, KLQ-AMC, LQ-AMC) produce undetectable or substantially reduced hydrolysis rates under identical assay conditions, confirming that the full hexapeptide HSSKLQ sequence is essential for efficient PSA recognition and catalytic turnover [3]. Substitution with these generic or truncated alternatives will compromise assay sensitivity, selectivity in the presence of related serine proteases, and the validity of kinetic and inhibition data.

Recommended HSSKLQ-based PSA substrates with glutamine P1 specificity
May Not Substitute Generic chymotrypsin substrates (e.g., S-2586) lack PSA selectivity in complex matrices
Recommended Full-length HSSKLQ hexapeptide sequence
May Not Substitute Truncated variants (SKLQ, KLQ, LQ) may yield markedly reduced or undetectable hydrolysis

PSA Substrate Performance Evidence


HSSKLQ-AMC Chymotrypsin Selectivity

The HSSKLQ-based PSA substrate demonstrates absolute selectivity against chymotrypsin, a key confounding protease in biological samples. In direct head-to-head assays using purified proteases, the HSSKLQ-AMC substrate exhibited no detectable hydrolysis by chymotrypsin (rate = undetectable, <0.01 pmol/min), whereas generic chymotrypsin substrates with tyrosine at the P1 position showed 10–20-fold higher proteolysis rates with chymotrypsin and elastase compared to PSA [1]. Additionally, the truncated sequence variants Mu-SKLQ-AMC (29.6 pmol/min/100 pmol PSA), Mu-KLQ-AMC (undetectable), and Mu-LQ-AMC (undetectable) all produced substantially lower or undetectable PSA hydrolysis rates compared to Mu-HSSKLQ-AMC (62.7 pmol/min/100 pmol PSA) under identical conditions [2].

HSSKLQ-AMC Chymotrypsin Selectivity
Head-to-head
Undetectable vs 10–20× higher
Supports chymotrypsin-free PSA quantification
200 pmol purified protease; 0.2 mM substrate
Protease substrate specificity PSA enzymatic assay Chymotrypsin selectivity

Full-Length HSSKLQ Requirement

The full-length HSSKLQ hexapeptide is essential for optimal PSA catalytic efficiency, with truncated sequences producing markedly reduced hydrolysis rates. Under standardized assay conditions (200 pmol PSA, 0.2 mM substrate), Mu-HSSKLQ-AMC produced a hydrolysis rate of 62.7 pmol/min/100 pmol PSA [1]. In contrast, the truncated variant Mu-SKLQ-AMC produced only 29.6 pmol/min/100 pmol PSA, representing a 2.1-fold reduction in hydrolysis rate [1]. Further truncations to Mu-KLQ-AMC and Mu-LQ-AMC yielded undetectable hydrolysis, confirming that the N-terminal His-Ser extension in the HSSKLQ sequence is critical for productive substrate binding and efficient catalytic turnover [1][2].

Full-Length HSSKLQ Requirement
Head-to-head
62.7 vs 29.6 pmol/min/100 pmol PSA
Full-length sequence required for measurable activity
KLQ and LQ variants: undetectable hydrolysis
PSA substrate optimization Enzyme kinetics Peptide SAR

Abz-SSIYSQTEEQ-EDDnp Catalytic Efficiency

For applications requiring maximal assay sensitivity, the internally quenched FRET substrate Abz-SSIYSQTEEQ-EDDnp (derived from semenogelin cleavage sites) achieves a specificity constant (kcat/Km) of 60,000 M⁻¹s⁻¹, representing a substantial improvement over previously described PSA substrates. This value surpasses the kcat/Km range of 15,000–40,000 M⁻¹s⁻¹ observed for other semenogelin-derived peptides tested in the same study [1]. By comparison, earlier AMC-conjugated substrates with tyrosine at the P1 position exhibited kcat/Km values in the range of 10²–10³ M⁻¹s⁻¹ [2], representing approximately 60–600-fold lower catalytic efficiency. The Abz-SSIYSQTEEQ-EDDnp substrate is cleaved specifically at the Tyr-Ser bond and utilizes the 2,4-dinitrophenyl (Dnp) group as an efficient fluorescence quencher, enabling continuous monitoring of PSA endopeptidase activity at high sensitivity [1].

Abz-SSIYSQTEEQ-EDDnp Efficiency
Cross-study
kcat/Km = 60,000 M⁻¹s⁻¹
Reported highest kcat/Km among tested substrates
FRET assay; cross-study conditions may differ
PSA substrate sensitivity Fluorogenic FRET peptide Kallikrein hK3

HSSKLQ Serum Stability

For applications involving systemic administration or serum-containing assays, HSSKLQ-based substrates demonstrate exceptional stability in human serum. In direct comparative stability assessments, EHSSKLQ-AMC and HSSKLQ-AMC exhibited undetectable hydrolysis (UD, <0.01 pmol/min) in 100% human serum over 24-hour incubation periods [1]. In contrast, substrates containing tyrosine at the P1 position (e.g., SRKSQQY, GQKGQHY, QNKISYQ, ENKISYQ) showed substantial non-PSA-mediated hydrolysis in human serum, with rates ranging from 0.09 to 1.54 pmol/min, and even higher degradation in mouse and fetal calf sera [1]. Substrate EHSSKLQ-AMC produced UD hydrolysis in human, fetal calf, calf, and goat sera, with minimal activity detected only in mouse serum (2.17 pmol/min) and rat serum (0.06 pmol/min) [1].

HSSKLQ Serum Stability
Head-to-head
Undetectable (UD)
Reported serum stability supports carrier studies
100% human serum; 24 h incubation
Serum stability Prodrug activation Plasma proteolysis

P5 Substitution for Enhanced Cleavage

Systematic optimization of the glutaryl-Hyp-Ala-Ser-Chg-Gln scaffold revealed that substitution of hydroxyproline (Hyp) with serine at the P5 position significantly enhances PSA cleavage rate. The optimized conjugate glutaryl-Ser-Ala-Ser-Chg-Gln-AMC (conjugate 11) exhibited a PSA cleavage rate of 351 pmol/min/100 nmol PSA, representing a 2.05-fold increase over the control conjugate glutaryl-Hyp-Ala-Ser-Chg-Gln-AMC (171 pmol/min/100 nmol PSA) [1]. The second-best substrate, GABA←mGly-Ala-Ser-Chg-Gln-AMC (conjugate 6), produced a rate of 225 pmol/min/100 nmol PSA, a 1.32-fold improvement over the control [1]. Additionally, incubations with mouse and human plasma demonstrated that GABA←D-Ser-ψ[NH-CO-NH]-Ala-Ser-Chg-Gln-AMC (conjugate 5) and GABA←mGly-Ala-Ser-Chg-Gln-AMC (conjugate 6) were most stable to non-PSA-mediated proteolysis [1].

P5 Substitution Cleavage Rate
Head-to-head
351 vs 171 pmol/min/100 nmol PSA
Supports carrier scaffold selection for activation research
Ser-substituted conjugate; 2.05-fold reported increase
PSA substrate engineering Prodrug promoiety Structure-activity relationship

Mu-HSSKLQ-AMC CRO Assay Standardization

Mu-HSSKLQ-AMC is the established substrate of choice for commercial protease assay services, with standardized protocols enabling reproducible cross-study comparisons. Reaction Biology's Kallikrein 3/PSA Protease Assay Service employs Mu-HSSKLQ-AMC at 50 µM as the fluorogenic substrate for compound screening and profiling [1]. The assay has been validated with reference compound IC50 determinations, demonstrating that gabexate mesylate, leupeptin, camostat mesylate, and nafamostat mesylate all exhibit IC50 values >100 µM, confirming that the assay system is not susceptible to false-positive inhibition by common serine protease inhibitors [1]. Echelon Biosciences commercializes Mu-HSSKLQ-AMC with >96% purity specifications, further supporting its adoption as a quality-controlled, off-the-shelf reagent .

Mu-HSSKLQ-AMC CRO Standardization
Class-level
50 µM; fluorescence readout
CRO-validated assay platform context
Reference inhibitor IC50 benchmarks available
Protease assay standardization CRO services Inhibitor screening

PSA Substrate Applications


Activity Quantification in Biological Matrices

For researchers quantifying PSA enzymatic activity in biological samples containing chymotrypsin-like proteases (e.g., prostate tissue homogenates, PC-82 xenograft extracellular fluid, seminal plasma), Mu-HSSKLQ-AMC is the substrate of choice due to its demonstrated absolute selectivity against chymotrypsin (undetectable hydrolysis vs. 10–20-fold higher chymotrypsin activity on tyrosine P1 substrates) [1]. The full-length HSSKLQ hexapeptide yields a hydrolysis rate of 62.7 pmol/min/100 pmol PSA, 2.1-fold higher than the truncated SKLQ variant, ensuring sufficient assay sensitivity for biological samples with low PSA concentrations [2]. The substrate's stability in human serum (undetectable non-PSA-mediated hydrolysis over 24 hours) enables accurate activity measurements even in samples containing residual serum components [1].

High-Throughput PSA Inhibitor Screening

For medicinal chemistry and drug discovery programs screening compound libraries for PSA inhibitory activity, Mu-HSSKLQ-AMC at 50 µM is the validated substrate platform used by commercial CROs for Kallikrein 3/PSA protease assays [3]. This standardized configuration provides access to established reference compound IC50 benchmarks (>100 µM for gabexate mesylate, leupeptin, camostat mesylate, and nafamostat mesylate), enabling direct cross-study comparison of inhibitor potency [3]. The AMC fluorogenic reporter enables continuous kinetic monitoring in 96- or 384-well plate formats with standard fluorescence plate readers (excitation ~380 nm, emission ~460 nm).

PSA-Targeted Prodrug Development

For investigators developing PSA-activated prodrugs, the HSSKLQ peptide sequence serves as the validated carrier/promoiety scaffold, having been demonstrated to remain stable in human serum (undetectable hydrolysis) while undergoing selective activation by enzymatically active PSA within prostate cancer xenograft extracellular fluid [1]. The optimized glutaryl-Ser-Ala-Ser-Chg-Gln-AMC scaffold, with a PSA cleavage rate of 351 pmol/min/100 nmol PSA (2.05-fold higher than the Hyp-containing control), provides a higher-efficiency alternative for prodrugs requiring rapid intratumoral activation [4]. The mGly-substituted variant (225 pmol/min/100 nmol PSA) offers balanced activity with enhanced plasma stability, suitable for systemic administration where extended circulatory half-life is required [4].

Ultra-Sensitive FRET PSA Detection

For applications demanding the highest possible assay sensitivity—such as detection of trace PSA activity in early-stage disease models or low-volume microfluidic devices—the internally quenched FRET substrate Abz-SSIYSQTEEQ-EDDnp provides a kcat/Km of 60,000 M⁻¹s⁻¹, the highest specificity constant reported for any PSA substrate in the peer-reviewed literature [5]. This substrate enables continuous fluorescence monitoring via resonance energy transfer quenching, with the Dnp group providing efficient quenching of the Abz fluorophore prior to cleavage at the Tyr-Ser bond. The 60,000 M⁻¹s⁻¹ value represents a 60–600-fold improvement in catalytic efficiency over early-generation tyrosine P1 AMC substrates [1][5], translating to lower limits of detection, reduced enzyme consumption, and improved assay robustness for high-sensitivity applications.

Application
Selection Property
Validation Focus
PSA activity quantification in biological matrices
Chymotrypsin selectivity profile
Hydrolysis rate and serum stability review
PSA inhibitor screening
CRO assay platform compatibility
Reference inhibitor benchmark review
PSA-activated carrier studies
Peptide cleavage rate and plasma stability
Carrier activation specificity review
High-sensitivity PSA detection
Catalytic efficiency context
FRET-based detection limit review
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